Enhanced Lipophilicity Compared to Unsubstituted Picolinic Acid
The methoxymethyl substituent significantly increases the compound's lipophilicity relative to picolinic acid, as quantified by calculated LogP values. The target compound exhibits a LogP of 0.93, whereas picolinic acid has a LogP of -0.24 . This ~1.2 log unit increase translates to approximately a 15-fold higher octanol/water partition coefficient, which can enhance membrane permeability in drug-like molecules.
| Evidence Dimension | Calculated octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.9262 |
| Comparator Or Baseline | Picolinic acid (2-pyridinecarboxylic acid): LogP = -0.24 |
| Quantified Difference | ΔLogP ≈ 1.17 (15-fold increase in lipophilicity) |
| Conditions | Calculated properties; source ChemSrc and DrugBank. |
Why This Matters
Higher lipophilicity can improve oral bioavailability and tissue distribution, making 6-(methoxymethyl)picolinic acid a more suitable scaffold for designing CNS-penetrant or intracellular-targeting agents than picolinic acid itself.
